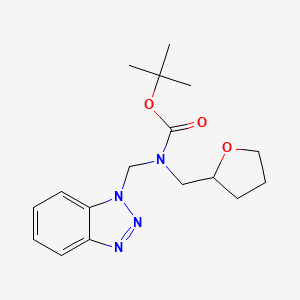![molecular formula C18H20Cl2N4O3S B2378132 2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine CAS No. 2094868-97-8](/img/structure/B2378132.png)
2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine is a chemical compound with the molecular formula C18H20Cl2N4O3S1. This compound is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, pyrrolidine, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases2. The synthesis strategies used for pyrrolidine compounds include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings2.Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It contains a pyridine ring, two pyrrolidine rings, and a sulfonyl group1. The exact 3D structure is not provided in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, it’s worth noting that pyrrolidine compounds can undergo various reactions, including oxidative coupling, intramolecular cyclization, and dehydro-aromatization3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. However, the molecular weight is reported to be 443.341.Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound.
Future Directions
The future directions for this compound are not explicitly mentioned in the available resources. However, given its complex structure and the presence of multiple functional groups, it could potentially be explored for various applications in medicinal chemistry and drug discovery2.
Please note that this analysis is based on the information available from the resources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
properties
IUPAC Name |
2,3-dichloro-5-[3-(2-pyrrolidin-1-ylpyridin-3-yl)oxypyrrolidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3S/c19-15-10-14(11-22-17(15)20)28(25,26)24-9-5-13(12-24)27-16-4-3-6-21-18(16)23-7-1-2-8-23/h3-4,6,10-11,13H,1-2,5,7-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROVITOSNQCWAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)OC3CCN(C3)S(=O)(=O)C4=CC(=C(N=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B2378049.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2378050.png)
![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)

![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)
![3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2378060.png)
![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)


![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2378067.png)
![2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2378068.png)


